
N-Benzylidene-1H-pyrrole-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylidene-1H-pyrrole-1-amine is a nitrogen-containing heterocyclic compound It features a pyrrole ring bonded to a benzylidene group through an imine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidene-1H-pyrrole-1-amine typically involves the condensation of pyrrole with benzaldehyde under acidic or basic conditions. One common method is the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond between the amine group of pyrrole and the aldehyde group of benzaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and reaction time are critical factors in scaling up the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylidene-1H-pyrrole-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Benzyl-1H-pyrrole-1-amine.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Benzylidene-1H-pyrrole-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of organic materials, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of N-Benzylidene-1H-pyrrole-1-amine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylidene-1H-pyrrole-2-amine: Similar structure but with the imine group at a different position on the pyrrole ring.
N-Benzylidene-2H-pyrrole-1-amine: A tautomeric form with different electronic properties.
N-Benzylidene-1H-indole-1-amine: Contains an indole ring instead of a pyrrole ring.
Uniqueness
N-Benzylidene-1H-pyrrole-1-amine is unique due to its specific imine linkage and the position of the benzylidene group. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel compounds with tailored biological activities .
Propriétés
Numéro CAS |
24046-22-8 |
|---|---|
Formule moléculaire |
C11H10N2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1-phenyl-N-pyrrol-1-ylmethanimine |
InChI |
InChI=1S/C11H10N2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-13/h1-10H |
Clé InChI |
JMDUMQQSLQIVJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


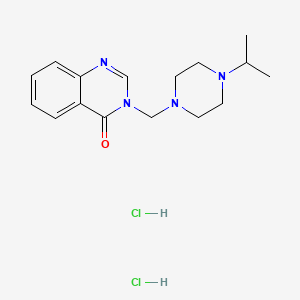
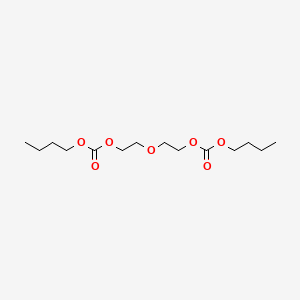
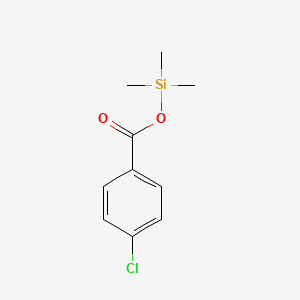
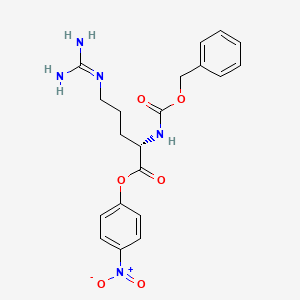
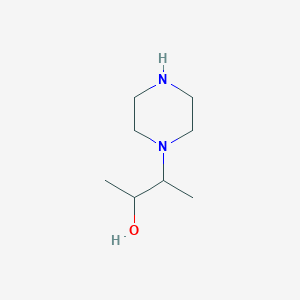
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

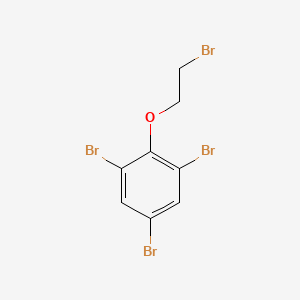

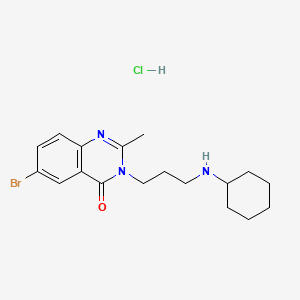
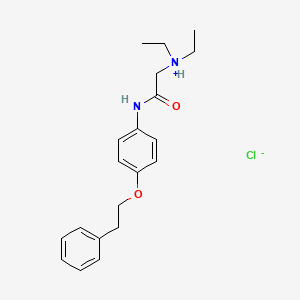
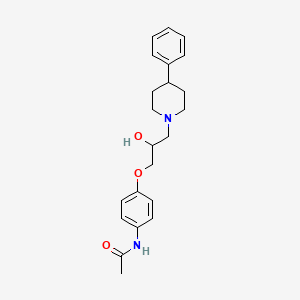
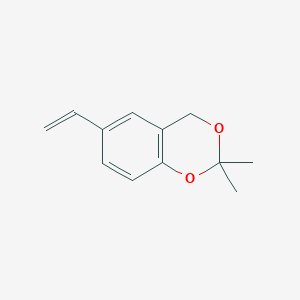
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
